molecular formula C17H23NO4S B6320465 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid CAS No. 397264-10-7

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid

Cat. No.: B6320465
CAS No.: 397264-10-7
M. Wt: 337.4 g/mol
InChI Key: WLDQIRTWQMYIOH-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid (CAS: 84358-13-4) is a piperidine-4-carboxylic acid derivative featuring two key functional groups:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, which acts as a protective group for amines, enhancing stability during synthesis .

Its molecular formula is C₁₆H₂₁NO₄S, with a molecular weight of 347.4 g/mol. The Boc group increases lipophilicity (predicted logP ~3.5–4.0), while the phenylsulfanyl moiety may contribute to π-π stacking or redox activity. This compound is used in pharmaceutical intermediates and organic synthesis due to its modular reactivity .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)23-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDQIRTWQMYIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation and Boc Protection

The piperidine scaffold is typically assembled via cyclization reactions or derived from commercially available piperidine precursors. A common approach involves Mannich-type reactions or multicomponent couplings to form the six-membered ring. For example, 4-cyano-piperidine intermediates are saponified to carboxylic acids under acidic or basic conditions.

Boc protection is achieved early to prevent side reactions. The standard protocol uses di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) at 0–25°C. For instance, 4-aminopiperidine derivatives react with Boc anhydride in dichloromethane to yield Boc-protected intermediates in >85% yield.

Phenylsulfanyl Group Installation

Nucleophilic Substitution

The phenylsulfanyl group is introduced via thiol-ene reactions or nucleophilic aromatic substitution . A representative method from patent literature involves:

  • Reacting 4-bromo-piperidine-4-carboxylic acid derivatives with thiophenol in DMF at 80–100°C.

  • Using K₂CO₃ as a base to deprotonate thiophenol, enhancing nucleophilicity.

SubstrateConditionsYield (%)Reference
4-Bromo-Boc-piperidineThiophenol, K₂CO₃, DMF78
4-Chloro-Boc-piperidinePhSH, Et₃N, CH₃CN65

Higher yields are achieved with polar aprotic solvents (DMF, acetonitrile) and elevated temperatures (80–120°C).

Carboxylic Acid Functionalization

Hydrolysis of Nitriles or Esters

The carboxylic acid moiety is often introduced via hydrolysis of nitrile or ester precursors. A two-step process is documented:

  • Cyano intermediate synthesis : 4-Cyano-piperidine derivatives are prepared via Strecker synthesis or alkylation of cyanide sources .

  • Acidic hydrolysis : Treatment with 6M HCl at reflux (12–24 hours) converts nitriles to carboxylic acids.

Alternative route : Saponification of methyl esters using LiOH or NaOH in THF/water mixtures (rt, 6–8 hours).

Table 2: Hydrolysis Conditions Comparison

Starting MaterialReagentTemperatureYield (%)
4-Cyano-Boc-piperidine6M HCl, reflux110°C82
Methyl ester derivative2M NaOH, THF/H₂O25°C89

Integrated Synthetic Pathways

Route 1: Sequential Functionalization

  • Piperidine formation : Cyclize δ-aminonitrile precursors under acidic conditions.

  • Boc protection : Treat with Boc anhydride (1.2 eq) in CH₂Cl₂.

  • Thiolation : React with thiophenol/K₂CO₃ in DMF.

  • Hydrolysis : Convert nitrile to carboxylic acid using HCl.

Overall yield : 62% (four steps).

Route 2: One-Pot Multicomponent Synthesis

A patented method describes a one-pot assembly of the target molecule:

  • Combine Boc-piperidone , thiophenol , and trimethylsilyl cyanide in MeOH.

  • Heat at 60°C for 24 hours to form the 4-phenylsulfanyl-4-cyano intermediate.

  • Hydrolyze with H₂SO₄ (30%) at 40°C.

Advantages : Reduced purification steps; yield : 71%.

Critical Analysis of Methodologies

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF enhances thiophenol solubility but requires post-reaction purification via aqueous extraction.

  • Reaction Temperature : Thiolation at >80°C minimizes disulfide byproducts but risks Boc group decomposition.

Catalytic Innovations

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolation at lower temperatures (50°C), improving yields to 84%.

Industrial-Scale Considerations

Cost-Efficiency

  • Boc anhydride : Accounts for 40% of raw material costs. Substituting Boc-OSu (N-hydroxysuccinimide active ester) reduces excess reagent use.

  • Waste Management : Neutralization of acidic hydrolysates generates ~3 kg waste/kg product , necessitating recycling protocols.

Regulatory Compliance

  • Thiophenol handling : Requires closed systems due to toxicity (TLV: 0.5 ppm).

  • Cyanide intermediates : Must comply with EPA guidelines for cyanide disposal (≤ 1 ppm in effluent) .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The phenylsulfanyl group and carboxylic acid moiety play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related piperidine-4-carboxylic acid derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid Boc (1-position), phenylsulfanyl (4-position) C₁₆H₂₁NO₄S 347.4 High lipophilicity (logP ~3.9); moderate solubility in organic solvents .
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid () Oxazole-methyl (1-position), isopropylphenyl (oxazole) C₂₀H₂₆N₂O₃ 342.4 Enhanced rigidity due to oxazole; lower solubility in water (logS ~-4.2) .
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-4-carboxylic acid () Sulfonyl-methoxycarbonylamino phenyl (1-position) C₁₄H₁₈N₂O₆S 342.4 Polar sulfonyl group improves aqueous solubility (logP ~1.8) .
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid () Oxazole-phenylmethyl (1-position) C₁₆H₁₈N₂O₃ 298.3 Oxazole enhances electron-deficient character; moderate BBB permeability .
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () Ethoxycarbonyl (1-position) C₉H₁₅NO₄ 201.2 Smaller substituent increases water solubility (logP ~1.2) .

Structural and Functional Differences

Boc vs. Ethoxycarbonyl Protection :

  • The Boc group (tert-butyl) in the target compound offers superior steric protection compared to the smaller ethoxycarbonyl group in , reducing unintended nucleophilic attacks .
  • Phenylsulfanyl vs. Sulfonyl : The phenylsulfanyl group (C₆H₅S-) in the target compound is less electron-withdrawing than the sulfonyl group (SO₂) in , influencing reactivity in electrophilic substitutions .

Methoxycarbonylamino-sulfonyl derivatives () show higher polarity, favoring renal excretion over CNS penetration .

Synthetic Accessibility: The target compound’s Boc group is typically introduced using tert-butyl chloroformate under basic conditions, while ethoxycarbonyl derivatives () employ ethyl chloroformate . Phenylsulfanyl groups are added via thiol-alkylation or Mitsunobu reactions, whereas sulfonyl groups require oxidation of thioethers .

Key Research Findings

  • Lipophilicity : The Boc-protected target compound (logP ~3.9) is more lipophilic than sulfonyl- or ethoxycarbonyl-substituted analogs, favoring membrane permeability but limiting aqueous solubility .
  • Thermal Stability : Boc groups decompose at ~150°C, whereas ethoxycarbonyl groups are stable up to ~200°C, impacting storage and reaction conditions .
  • Biological Activity : Piperidine-4-carboxylic acid derivatives with sulfonyl groups () have been explored as protease inhibitors, while oxazole variants () show antimicrobial activity .

Biological Activity

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid (CAS No. 1012341-50-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC23H26N2O3S
Molecular Weight398.5 g/mol
CAS Number1012341-50-2

The structure features a piperidine ring substituted with a phenylsulfanyl group and a tert-butoxycarbonyl moiety, which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates potential in various areas:

1. Antimicrobial Activity

Initial studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, although specific data on this compound's antimicrobial efficacy is sparse.

2. Insecticidal Properties

A related class of compounds has been evaluated for their insecticidal activity against Aedes aegypti, a vector for several viral diseases. The findings suggest that structural modifications can enhance larvicidal activity, indicating that similar modifications in our compound could yield beneficial effects against insect pests .

While detailed mechanisms specific to this compound are not well-documented, insights can be drawn from related compounds:

  • Inhibition of Enzymatic Pathways : Many piperidine derivatives function by inhibiting key enzymes in microbial metabolism.
  • Disruption of Cellular Processes : Compounds with similar structures have been known to interfere with cellular signaling pathways, which can lead to apoptosis in target cells.

Case Study 1: Insecticidal Activity

In a study evaluating the larvicidal effects of related compounds against Aedes aegypti, it was found that modifications to the aromatic ring significantly impacted activity levels. For instance, compounds with methylenedioxy substituents exhibited higher toxicity compared to others . This suggests that further exploration into the structural components of this compound could reveal similar potency.

Case Study 2: Cytotoxicity Assessment

In research assessing the cytotoxic effects of structurally similar compounds on human cells, it was noted that certain derivatives displayed minimal toxicity at high concentrations (up to 5200 μM), indicating a favorable safety profile for potential therapeutic applications . This raises questions about the safety and efficacy of our compound in similar assays.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the piperidine ring (δ 1.5–3.5 ppm), Boc group (δ 1.4 ppm for tert-butyl), and phenylsulfanyl aromatic protons (δ 7.2–7.5 ppm). Coupling constants reveal stereochemistry .
    • ¹³C NMR : Confirm carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~170 ppm) and quaternary carbons (e.g., tert-butyl at ~28 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Mobile phase: acetonitrile/water with 0.1% TFA .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

What strategies mitigate steric hindrance during the introduction of the phenylsulfanyl group at the 4-position of the piperidine ring?

Advanced Research Question
Steric challenges arise from the bulky Boc group and phenylsulfanyl substituent:

  • Reaction Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiophenol.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
  • Temperature Control : Conduct reactions at 0–25°C to minimize side products from thermal degradation .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries and guide substituent positioning to reduce steric clashes .

How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carboxylic acid group’s LUMO may favor electrophilic attacks .
  • Molecular Dynamics Simulations : Model solvation effects (e.g., in water or DMSO) to predict reaction pathways under varying conditions .
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes) to prioritize functional group modifications for enhanced activity .

What analytical approaches resolve enantiomeric impurities in chiral derivatives of this compound?

Advanced Research Question

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) and isocratic elution (n-hexane/isopropanol with 0.1% formic acid) .
  • Circular Dichroism (CD) : Correlate optical activity with enantiomeric excess by analyzing Cotton effects at key wavelengths (e.g., 220–260 nm) .
  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction data (if crystals are obtainable) .

How does the phenylsulfanyl substituent influence the compound’s biological activity compared to other sulfur-containing analogs?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies :
    • Replace phenylsulfanyl with methylthio or benzylthio groups to assess steric/electronic effects on target binding .
    • Evaluate metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) to compare oxidation rates of sulfur-containing groups .
  • Thiol-Reactivity Assays : Use Ellman’s reagent (DTNB) to quantify free thiol interactions, which may correlate with antioxidant or enzyme-inhibitory properties .

What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Advanced Research Question

  • Process Chemistry Considerations :
    • Optimize stoichiometry of Boc-protection reagents to avoid overuse, which complicates purification at scale .
    • Implement flow chemistry for thioether formation to enhance mixing and heat transfer .
  • Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .

How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic or mechanistic studies of this compound?

Advanced Research Question

  • Tracer Studies : Synthesize ¹³C-labeled analogs (e.g., at the carboxylic acid carbon) to track metabolic pathways via NMR or mass spectrometry .
  • Deuterium Exchange : Incorporate ²H at the piperidine ring to study hydrogen-bonding interactions in protein binding assays .

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